molecular formula C16H19O6P B14472211 Bis(2,5-dimethoxyphenyl)phosphinic acid CAS No. 67278-16-4

Bis(2,5-dimethoxyphenyl)phosphinic acid

Cat. No.: B14472211
CAS No.: 67278-16-4
M. Wt: 338.29 g/mol
InChI Key: DKNOUHFQUXHNMZ-UHFFFAOYSA-N
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Description

Bis(2,5-dimethoxyphenyl)phosphinic acid: is an organophosphorus compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethoxyphenyl)phosphinic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with phosphinic acid precursors. One common method is the reaction of 2,5-dimethoxyphenyl magnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2,5-dimethoxyphenyl)phosphinic acid is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .

Medicine: The compound’s bioisosteric properties make it a candidate for drug development. It can mimic the behavior of natural phosphates and phosphonates, potentially leading to the development of new pharmaceuticals .

Industry: In industrial applications, this compound is used in the formulation of flame retardants, plasticizers, and stabilizers for polymers. Its ability to enhance the thermal stability and flame resistance of materials is particularly valuable .

Mechanism of Action

The mechanism by which bis(2,5-dimethoxyphenyl)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking the access of natural substrates. Additionally, its ability to form stable complexes with metal ions can modulate the activity of metalloenzymes .

Comparison with Similar Compounds

Comparison: Bis(2,5-dimethoxyphenyl)phosphinic acid is unique due to the presence of methoxy groups on the aromatic rings, which can influence its reactivity and binding properties. Compared to other phosphinic acids, it may exhibit different solubility, stability, and interaction profiles with biological targets. The methoxy groups can also enhance its electron-donating ability, affecting its behavior in chemical reactions .

Properties

CAS No.

67278-16-4

Molecular Formula

C16H19O6P

Molecular Weight

338.29 g/mol

IUPAC Name

bis(2,5-dimethoxyphenyl)phosphinic acid

InChI

InChI=1S/C16H19O6P/c1-19-11-5-7-13(21-3)15(9-11)23(17,18)16-10-12(20-2)6-8-14(16)22-4/h5-10H,1-4H3,(H,17,18)

InChI Key

DKNOUHFQUXHNMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)P(=O)(C2=C(C=CC(=C2)OC)OC)O

Origin of Product

United States

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